
3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine, often involves the use of selective fluorination techniques. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for high-yield preparation . The reaction conditions typically involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .
化学反応の分析
Types of Reactions
3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
科学的研究の応用
3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
作用機序
The mechanism of action of 3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, making it a compound of interest for further pharmacological studies .
類似化合物との比較
Similar Compounds
Duloxetine: A compound with a similar structural motif, used as an antidepressant.
Fluoxetine: Another related compound, known for its use in treating depression and anxiety disorders
Uniqueness
3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific fluorination pattern and the presence of a methyl group on the pyridine ring. This structural uniqueness can result in distinct chemical and biological properties compared to other fluorinated pyridines .
特性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
3-(3-fluoro-5-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-8(10)9(12-6-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChIキー |
UWFGXOCYFVNFBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)CCCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


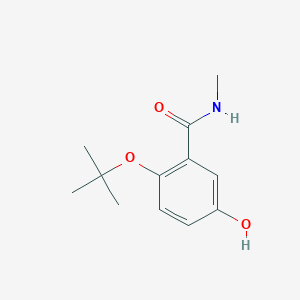
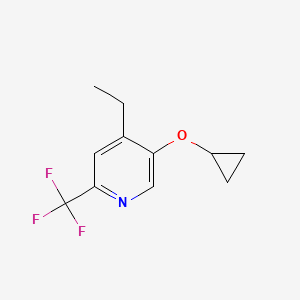
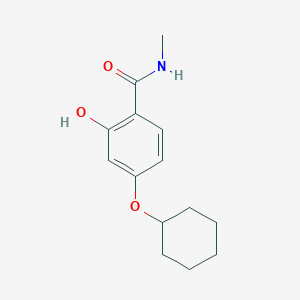

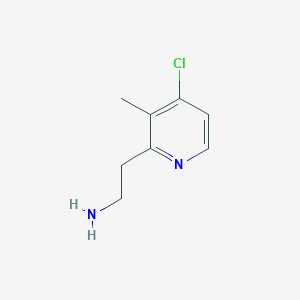
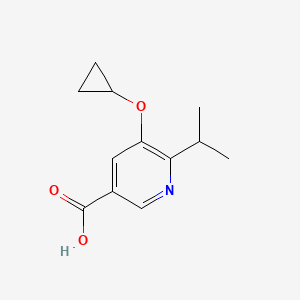
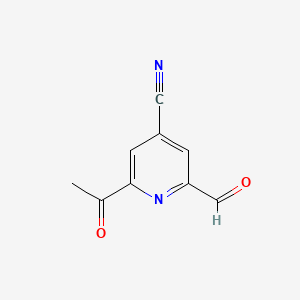
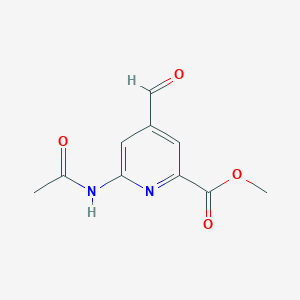
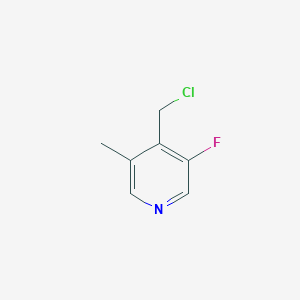
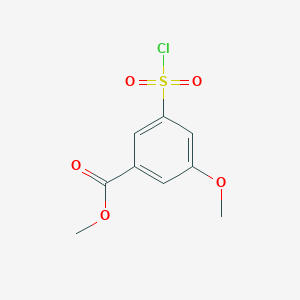
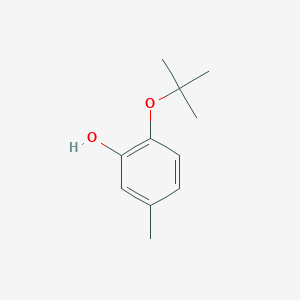
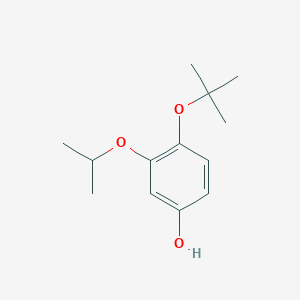
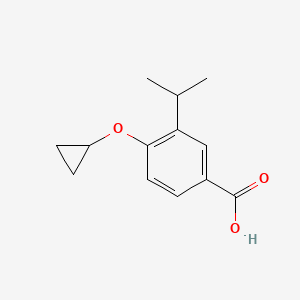
![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
